molecular formula C9H8N2O2 B176035 3-(Hydroxymethyl)-4(3H)-quinazolinone CAS No. 14663-52-6

3-(Hydroxymethyl)-4(3H)-quinazolinone

Cat. No. B176035
CAS RN: 14663-52-6
M. Wt: 176.17 g/mol
InChI Key: QXTNOVYBNJTXRE-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-4(3H)-quinazolinone, also known as QM, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has a unique structure that makes it a promising candidate for the treatment of various diseases.

Scientific Research Applications

  • Synthesis Techniques : Advances in the synthesis of 4(3H)-quinazolinones have been notable. Innovative routes and strategies have been developed for the efficient synthesis of these compounds. These methods are crucial for creating compounds with diverse biological activities, including antimalarial, antitumor, anticonvulsant, and antimicrobial properties (He, Li, Chen, & Wu, 2014).

  • Antioxidant Properties : The antioxidant properties of quinazolinone derivatives have been a subject of research. Studies have shown that specific structural modifications at the quinazolinone scaffold can significantly enhance antioxidant activities. These findings are pivotal in understanding the structure-activity relationships and developing quinazolinone-based antioxidants (Mravljak, Slavec, Hrast, & Sova, 2021).

Biological and Therapeutic Applications

3-(Hydroxymethyl)-4(3H)-quinazolinone and its derivatives exhibit a wide range of biological activities, making them significant in various therapeutic areas.

  • Anticancer Activities : The synthesis and characterization of quinazolinone-derived Schiff base complexes have been extensively studied. These complexes have shown significant in vitro anticancer activity against human cancer cell lines. Such studies underscore the potential of quinazolinone derivatives as effective anticancer agents (Ashok et al., 2020).

  • Bioimaging Applications : Quinazolinone derivatives have been recognized for their luminescent properties. These derivatives are considered promising candidates for fluorescent probes, biological imaging reagents, and luminescent materials. Their excellent biocompatibility, low toxicity, and high efficiency make them suitable for bioimaging applications (Xing et al., 2021).

  • Antibacterial Properties : Quinazolinone derivatives have been identified as promising leads for the development of new antibacterial agents. Their broad spectrum of biological properties, including antibacterial activity, highlights the potential of these compounds in addressing the challenge of drug-resistant bacteria (Gatadi, Lakshmi, & Nanduri, 2019).

properties

IUPAC Name

3-(hydroxymethyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-6-11-5-10-8-4-2-1-3-7(8)9(11)13/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTNOVYBNJTXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163426
Record name 4(3H)-Quinazolinone, 3-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-4(3H)-quinazolinone

CAS RN

14663-52-6
Record name 4(3H)-Quinazolinone, 3-(hydroxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 3-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Ma, P Li, X Li, Q Shi, Z Wan, D Hu… - Journal of agricultural …, 2014 - ACS Publications
A series of novel 3-((2-((1E,4E)-3-oxo-5-arylpenta-1,4-dien-1-yl)phenoxy)methyl)-4(3H)-quinazolinone derivatives were designed and synthesized. Antiviral bioassays indicated that a …
Number of citations: 72 pubs.acs.org

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